Lamiophlomioside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

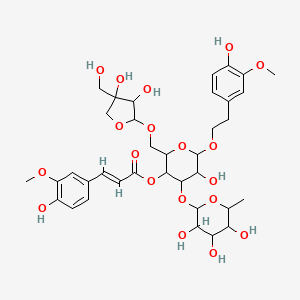

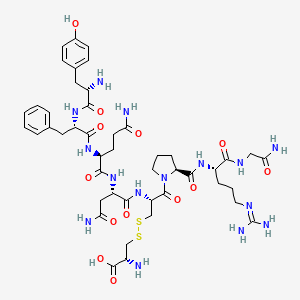

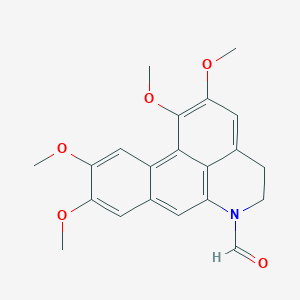

Lamiophlomioside A is a chemical compound isolated from Lamiophlomis rotata . Lamiophlomis rotata, also known as “Daba” in the Tibetan region, is a herbaceous plant of the family Lamiaceae, subfamily Lamioideae . It has been officially listed in the Chinese Pharmacopoeia for hemostasis preparations .

科学研究应用

神经病理性疼痛减轻

Lamiophlomis rotata,从中提取Lamiophlomiside A,已被研究用于减轻神经病理性疼痛。Shanzhiside methylester(SM),作为Lamiophlomis rotata的主要有效伊里醇苷,作为胰高血糖素样肽-1(GLP-1)受体激动剂,已显示出在缓解神经病理性疼痛方面的有效性。研究表明,SM通过激活脊髓GLP-1受体,随后通过p38 MAPK信号通路刺激小胶质细胞β-内啡肽表达来减轻神经病理性疼痛(Fan et al., 2016)。

抗高痛敏性能

Lamiophlomis rotata已被用于管理疼痛过敏。研究表明,其水提取物可以阻断甲醛诱导的持续性高痛敏和神经损伤诱导的机械性触痛。该草药的抗高痛敏效果归因于其激活脊髓GLP-1受体,SM和8-O-乙酰-SM被确定为导致这些效果的主要成分(Zhu et al., 2014)。

类风湿性关节炎治疗

利用网络药理学研究了Lamiophlomis rotata对类风湿性关节炎(RA)的活性成分和机制。该研究确定了山柑素和AKT1作为治疗RA中最重要的活性成分和中枢基因。研究结果表明,Lamiophlomis rotata通过失活PI3K-Akt信号通路诱导滑膜细胞凋亡,为其在RA临床效果提供了科学依据(Jiang et al., 2019)。

化学成分分析

研究集中在Lamiophlomis rotata的化学成分,鉴定了伊里醇苷,黄酮类化合物和苯丙醇苷。利用核磁共振光谱和多变量分析等技术,已用于根据其化学成分区分来自不同地理区域的Lamiophlomis rotata样本(Pan et al., 2015)。

药理作用

Lamiophlomis rotata以其镇痛,止血,抗炎,抗肿瘤和增强免疫作用而闻名。其药理活性与其多样化的化学成分有关,包括苯乙醇苷和挥发油等。这种广泛的生物活性具有治疗和保健应用的潜力(Li et al., 2021)。

安全和危害

未来方向

The future directions for the study of Lamiophlomioside A could include further investigations into its biological activities, the development of novel therapeutic agents from this compound, and the protection of the germplasm resources of L. rotata . Additionally, the differences between the variable habitats of L. rotata could be determined by multivariate statistical analysis .

属性

IUPAC Name |

[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)34(52-17)55-31-29(44)33(49-11-10-19-5-8-21(39)23(13-19)48-3)53-24(14-50-35-32(45)36(46,15-37)16-51-35)30(31)54-25(40)9-6-18-4-7-20(38)22(12-18)47-2/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADJYFWGWTKSA-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamiophlomioside A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,4Ar,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B1495938.png)

![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)